molecular formula C18H36O2 B14560348 2,2-Dibutyl-4-ethyloctanoic acid CAS No. 62179-67-3

2,2-Dibutyl-4-ethyloctanoic acid

Cat. No.: B14560348
CAS No.: 62179-67-3
M. Wt: 284.5 g/mol
InChI Key: JTJOENVVTPIKTO-UHFFFAOYSA-N
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Description

2,2-Dibutyl-4-ethyloctanoic acid is a branched-chain carboxylic acid characterized by its unique aliphatic structure, featuring two butyl groups at the second carbon and an ethyl group at the fourth carbon of an octanoic acid backbone. This structural configuration imparts distinct physicochemical properties, such as increased lipophilicity and reduced crystallinity compared to linear-chain carboxylic acids. Applications may include use as surfactants, lubricant additives, or intermediates in organic synthesis, though further toxicological and functional studies are warranted.

Properties

CAS No.

62179-67-3

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

2,2-dibutyl-4-ethyloctanoic acid

InChI

InChI=1S/C18H36O2/c1-5-9-12-16(8-4)15-18(17(19)20,13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3,(H,19,20)

InChI Key

JTJOENVVTPIKTO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(CCCC)(CCCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutyl-4-ethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a malonic ester, followed by hydrolysis and decarboxylation. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts and automated processes are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-4-ethyloctanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The alkyl chains can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl_2, Br_2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,2-Dibutyl-4-ethyloctanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-4-ethyloctanoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, alter membrane fluidity, and affect signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2,2-dibutyl-4-ethyloctanoic acid with 4-(2,4-dichlorophenoxy)butyric acid (a phenoxy-substituted butyric acid documented in NIST reports) :

Property This compound 4-(2,4-Dichlorophenoxy)butyric Acid
Molecular Formula C₁₆H₃₀O₂ (inferred) C₁₀H₁₀Cl₂O₃
Molecular Weight ~254.4 g/mol (calculated) 249.091 g/mol
Substituents Branched aliphatic chains Aromatic chlorophenoxy group
Melting Point Not reported Experimental data available (Tfus)
Lipophilicity (LogP) High (predicted) Moderate (due to polar Cl groups)
Spectral Data Not available IR, mass spectra documented

Key Observations :

  • Branched vs. Aromatic Substitution: The aliphatic branching in this compound likely reduces its melting point and enhances solubility in nonpolar solvents compared to the aromatic 4-(2,4-dichlorophenoxy)butyric acid, which exhibits higher crystallinity due to its planar phenoxy group .

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